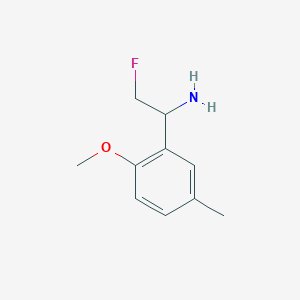
2-Chloro-5-nitro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with chlorine and nitro substituents at positions 2 and 5, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the chlorine and nitro groups . One common method involves the nitration of isoindoline-1,3-dione followed by chlorination under controlled conditions .
Industrial Production Methods
Industrial production of 2-Chloro-5-nitroisoindoline-1,3-dione may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solventless reactions and environmentally friendly reagents, is also being explored to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-chloro-5-aminoisoindoline-1,3-dione.
Substitution: Nucleophilic substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitroisoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and polymer additives
Wirkmechanismus
The mechanism of action of 2-Chloro-5-nitroisoindoline-1,3-dione and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-nitroisoindoline-1,3-dione
- 5-Bromo-2-nitroisoindoline-1,3-dione
- 2-Chloro-5-aminoisoindoline-1,3-dione
Uniqueness
2-Chloro-5-nitroisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63571-79-9 |
|---|---|
Molekularformel |
C8H3ClN2O4 |
Molekulargewicht |
226.57 g/mol |
IUPAC-Name |
2-chloro-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C8H3ClN2O4/c9-10-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H |
InChI-Schlüssel |
FBPBROWXGLQCQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


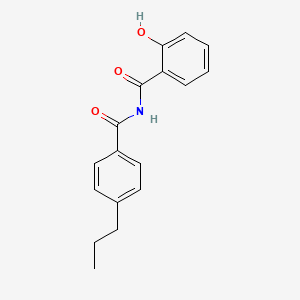
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol](/img/structure/B13325224.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)
![7-chloro-N,N-diethyl-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B13325228.png)
![Rel-(3aR,6aS)-2-benzyl-3a,6a-difluorooctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13325230.png)
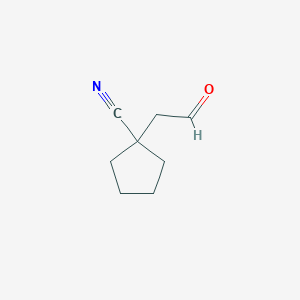
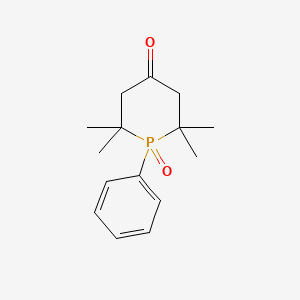
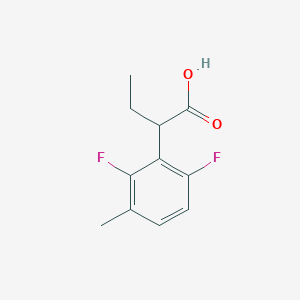


![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
